1,4-Di(1H-imidazol-1-yl)benzene

Descripción

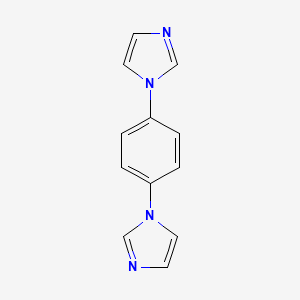

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-imidazol-1-ylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-12(16-8-6-14-10-16)4-3-11(1)15-7-5-13-9-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPDUQLIPMJLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180021 | |

| Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-07-0 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1H-imidazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25372-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Di 1h Imidazol 1 Yl Benzene

Established Synthetic Pathways for 1,4-Di(1H-imidazol-1-yl)benzene

The synthesis of this compound can be achieved through several established routes, with nucleophilic substitution and hydrothermal methods being the most prominent.

Nucleophilic Substitution Reactions

A widely employed method for the synthesis of this compound and its analogues, such as 1,4-bis((1H-imidazol-1-yl)methyl)benzene, involves nucleophilic substitution reactions. A common approach utilizes 1,4-bis(chloromethyl)benzene (B146612) as the electrophilic substrate and imidazole (B134444) as the nucleophile. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME) or under solvothermal conditions. rsc.org The base serves to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the displacement of the chloride leaving groups.

The reaction can be represented as follows:

2 Imidazole + 1,4-bis(chloromethyl)benzene + 2 Base → 1,4-bis((1H-imidazol-1-yl)methyl)benzene + 2 Salt + 2 H₂O

A similar strategy can be applied using 1,4-dihalobenzenes, such as 1,4-dibromobenzene, which undergo N-arylation with imidazole. This type of reaction often falls under the category of Ullmann condensations or Buchwald-Hartwig aminations, which typically require a copper or palladium catalyst, respectively. For instance, a modified Ullmann condensation for a related benzimidazole (B57391) derivative involves refluxing 1,4-dibromophenyl with benzimidazole in the presence of copper(I) iodide (CuI), 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

A summary of typical reaction conditions for nucleophilic substitution is provided in the table below:

| Starting Material (Electrophile) | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) |

| 1,4-bis(chloromethyl)benzene | Imidazole | NaOH | Solvothermal | 120-150 |

| 1,4-dibromophenyl | Benzimidazole | CuI, 1,10-phenanthroline, Cs₂CO₃ | DMF | Reflux |

Hydrothermal Synthesis Conditions

Hydrothermal synthesis is a prevalent technique for the preparation of coordination polymers and metal-organic frameworks (MOFs) utilizing this compound or its analogues as organic linkers. figshare.com In this method, the organic linker, a metal salt, and often a modulating agent are dissolved or suspended in a solvent (typically water, ethanol, DMF, or a mixture thereof) and heated in a sealed vessel, such as a Teflon-lined autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the final product.

For example, the synthesis of MOFs incorporating a derivative, 1,4-di(1H-imidazol-4-yl)benzene, has been achieved by reacting the ligand with various metal salts like zinc nitrate (B79036) or cobalt nitrate under hydrothermal conditions. researchgate.net Similarly, coordination polymers based on the flexible analogue 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene have been synthesized by heating the ligand with metal nitrates in a DMF/water solvent mixture at temperatures ranging from 90 to 100 °C. mdpi.com

The conditions for hydrothermal synthesis can be tailored to control the dimensionality and topology of the resulting framework. Key parameters include the nature of the metal salt, the ligand-to-metal ratio, the solvent system, the pH, and the reaction temperature and duration.

An illustrative set of hydrothermal synthesis conditions for MOFs with related bis-imidazole linkers is presented below:

| Metal Salt | Ligand | Solvent | Temperature (°C) | Time (days) |

| Zn(NO₃)₂·6H₂O | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, Phenylacetic acid | DMF/H₂O | 100 | 2 |

| Cu(NO₃)₂·6H₂O | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, 2,6-Pyridinedicarboxylic acid | Ethanol/H₂O | 90 | 3 |

| Metal Precursor (Al, Cr, Cu) | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Water/Ethanol | 150-210 | 1-2 |

Functionalization and Derivatization Strategies for this compound Analogues

The functionalization and derivatization of this compound and its analogues are crucial for tuning the properties of the resulting materials, such as the pore size and functionality of MOFs, or the biological activity of discrete molecules.

One primary strategy involves the modification of the imidazole rings or the central benzene (B151609) core prior to the final assembly of the target molecule. For instance, using substituted imidazoles in the nucleophilic substitution reaction allows for the introduction of functional groups on the imidazole rings. An example is the synthesis of 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene, which can then be used to construct coordination polymers with altered properties compared to the unsubstituted analogue. mdpi.com

Another approach is the synthesis of benzimidazole derivatives, which expands the aromatic system of the ligand. The synthesis of 1,4-di(1H-benzimidazol-1-yl)benzene has been reported, creating a more rigid and extended linker for the construction of coordination polymers.

Furthermore, the core of the linker itself can be modified. While the focus here is on a benzene core, the synthetic principles can be extended to other aromatic systems. The synthesis of tri-aryl imidazole-benzene sulfonamide hybrids, for example, demonstrates a one-pot multicomponent reaction to create complex functional molecules containing an imidazole moiety.

The use of this compound and its derivatives as ligands in the synthesis of coordination polymers is, in itself, a form of functionalization. The coordination to metal centers introduces new functionalities and creates materials with applications in areas such as gas sorption and selective sensing. For example, MOFs constructed from 1,4-di(1H-imidazol-4-yl)benzene have been shown to be effective in the selective sensing of Fe(III) ions and various ketone molecules. researchgate.net

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The synthesis of this compound via nucleophilic substitution reactions generally proceeds through well-understood mechanistic pathways.

In the case of the reaction between 1,4-bis(chloromethyl)benzene and imidazole, the mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2). The deprotonated imidazole acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion in a concerted step. This occurs twice to yield the final product.

For the N-arylation of imidazole with 1,4-dihalobenzenes, the mechanism is more complex and typically falls into the category of transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation: This copper-catalyzed reaction is thought to proceed via an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III)-aryl intermediate. Subsequent reaction with the deprotonated imidazole followed by reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst. Kinetic studies on related Ullmann amination reactions have shown that the reaction can be first-order in both the copper-ligand complex and the aryl halide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction follows a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, association of the deprotonated imidazole to the resulting Pd(II) complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Mechanistic studies on the N-arylation of imidazoles have highlighted the inhibitory effect of the imidazole on the in-situ formation of the active Pd(0)-ligand complex, suggesting that pre-activation of the catalyst can improve reaction efficiency. figshare.com

Coordination Chemistry of 1,4 Di 1h Imidazol 1 Yl Benzene: Foundations for Metal Organic Frameworks Mofs and Coordination Polymers Cps

Ligand Characteristics and Coordination Capabilities of 1,4-Di(1H-imidazol-1-yl)benzene

The distinct properties of this compound are foundational to its role in coordination chemistry. Its structure allows for diverse binding modes and conformational flexibility, which are key to the formation of complex, multidimensional structures.

Dicoordinate and Polydentate Binding Modes

The interaction is not limited to simple bridging. The orientation of the imidazole (B134444) rings relative to the central benzene (B151609) ring can lead to the formation of intricate network topologies. The planarity or twisting of the ligand can dictate the dimensionality and connectivity of the resulting framework. This versatility in coordination allows for the construction of a range of architectures, from simple 1D chains to complex 3D interpenetrated networks.

Flexibility and Conformation of the Bis-Imidazole Ligand in Coordination Environments

A key feature of this compound is its conformational flexibility. The imidazole rings can rotate relative to the central phenylene spacer, adopting different conformations such as syn and anti. This flexibility allows the ligand to adapt to the coordination preferences of different metal ions and the steric demands of other components in the reaction mixture, such as auxiliary ligands and counter-ions.

Rational Design and Self-Assembly of this compound-based MOFs and CPs

The synthesis of MOFs and CPs based on this compound is a process of molecular self-assembly, where the final structure is dictated by the interplay of various factors. rsc.org By carefully controlling these factors, it is possible to rationally design materials with desired topologies and properties.

Influence of Metal Ions on Resulting Architectures

The choice of the metal ion is a crucial determinant of the final architecture of the coordination polymer. Different metal ions have distinct coordination preferences, including coordination number and geometry, which directly influence how they connect with the this compound ligands.

| Metal Ion | Typical Coordination Geometry | Resulting Architecture with this compound | Reference |

| Zn(II) | Tetrahedral | Can form 1D chains or 3D frameworks. | mdpi.com |

| Co(II) | Tetrahedral or Octahedral | Can form 2D networks or 3D interpenetrated frameworks. acs.orgacs.org | acs.orgacs.org |

| Cu(II) | Square Planar or Octahedral | Can form 1D chains, 2D layers, or 3D frameworks. mdpi.comrsc.org | mdpi.comrsc.org |

| Cd(II) | Octahedral | Can form 2D layers or 3D supramolecular structures. nih.gov | nih.gov |

| Ni(II) | Octahedral | Can form interpenetrated 2D layers. nih.gov | nih.gov |

| Ag(I) | Linear or Trigonal | Can form 1D helical chains or unique 3D networks. acs.orgnih.gov | acs.orgnih.gov |

| Mn(II) | Octahedral | Can form 2D networks. nih.gov | nih.gov |

For example, Ag(I) ions, with their preference for linear or trigonal coordination, can lead to the formation of one-dimensional helical chains or unique three-dimensional networks when combined with this ligand. acs.orgnih.gov In contrast, transition metals like Co(II) and Ni(II), which often adopt tetrahedral or octahedral geometries, can assemble with this compound to form two-dimensional sheets or complex three-dimensional interpenetrated frameworks. acs.orgacs.orgnih.gov The interplay between the metal ion's coordination preference and the ligand's flexibility results in a rich variety of structural motifs.

Modulatory Role of Auxiliary Ligands

The introduction of auxiliary ligands, also known as co-ligands, is a powerful strategy to further control and diversify the structures of MOFs and CPs. These auxiliary ligands, which can include carboxylates, polycarboxylates, polyoxoanions, and other anions, coordinate to the metal centers alongside the primary this compound ligand. mdpi.comacs.orgrsc.org

The role of these auxiliary ligands is multifaceted. They can:

Influence Dimensionality: By bridging metal centers in different ways, they can extend the dimensionality of the framework from 1D to 2D or 3D.

Control Topology: The size, shape, and coordination modes of the auxiliary ligand can direct the formation of specific network topologies. For instance, the use of different dicarboxylate ligands with varying lengths and flexibility can lead to frameworks with different pore sizes and shapes.

Introduce Functionality: Auxiliary ligands can introduce specific chemical functionalities into the framework, such as acidic or basic sites, which can be useful for catalysis or sensing applications.

Balance Charge: Anionic auxiliary ligands can balance the positive charge of the metal centers, leading to neutral frameworks.

For example, the use of formate (B1220265) anions, generated in situ from the decomposition of dimethylformamide (DMF) solvent, can act as both counter-anions and terminal ligands, influencing the final structure. acs.org Similarly, sulfate (B86663) anions have been shown to act as pillars, connecting 2D layers of metal ions and this compound into a 3D framework. rsc.org The combination of this compound with various multicarboxylate ligands has been shown to produce a range of 3D frameworks with different topologies. rsc.org

Impact of Synthetic Parameters

In addition to the choice of metal ion and auxiliary ligand, the conditions under which the self-assembly process takes place also play a critical role in determining the final product. Key synthetic parameters include pH, the solvent system, and temperature.

| Synthetic Parameter | Effect on MOF/CP Formation |

| pH | Can influence the protonation state of the ligands and the formation of metal-hydroxo species, thereby affecting the coordination environment and the resulting structure. |

| Solvent System | The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the resulting framework. Solvents can also act as templates or even become incorporated into the final structure. |

| Temperature | Can affect the kinetics of crystal growth and the thermodynamic stability of different phases. Higher temperatures can sometimes lead to the formation of more dense and stable structures. |

The pH of the reaction mixture can influence the protonation state of the imidazole rings and any carboxylic acid groups on auxiliary ligands, thereby altering their coordination behavior. The choice of solvent is also crucial, as different solvents can lead to different crystal structures, a phenomenon known as solvomorphism. The solvent can influence the solubility of the reactants, mediate the self-assembly process, and in some cases, even become incorporated into the final structure as guest molecules. Temperature can affect the kinetics of the reaction and the thermodynamic stability of the resulting phases, with different temperatures sometimes yielding different polymorphs or structures. For instance, solvothermal synthesis, which is carried out in a sealed vessel at elevated temperatures, is a common method for preparing these materials and the specific temperature can be a critical variable. mdpi.com

Structural Diversity and Topological Classification of this compound Frameworks

The coordination of this compound with various metal ions gives rise to a remarkable diversity of architectures, which can be broadly classified by their dimensionality. The flexibility of the imidazole rings, capable of free rotation, contributes to this structural variety. researchgate.net

One-Dimensional (1D) Chain and Helical Structures

The simplest architectures achieved with this compound are one-dimensional chains. In these structures, the ligand bridges metal centers in a linear or zigzag fashion. For instance, a cobalt(II) coordination polymer, [Co(L)(bpdc)]·H₂O (where L is 1,4-di(1H-imidazol-4-yl)benzene and H₂bpdc is 4,4'-benzophenonedicarboxylic acid), exhibits an infinite 1D chain structure. rsc.org Similarly, a cadmium(II) polymer features the 1,4-bis[(1H-imidazol-1-yl)methyl]benzene ligand bridging Cd²⁺ ions to form a one-dimensional ladder chain. researchgate.net The introduction of auxiliary ligands, such as dicarboxylates, can influence the final structure, leading to variations like Z-shaped chains and ladder-like structures. mdpi.com In some cases, these 1D chains can further assemble into higher-dimensional structures through hydrogen bonding and π-π interactions. mdpi.com

| Compound | Metal Ion | Auxiliary Ligand | 1D Structure Type | Reference |

| [Co(L)(bpdc)]·H₂O | Co(II) | 4,4'-benzophenonedicarboxylic acid | Infinite chain | rsc.org |

| [Cd(NO₃)₂(C₁₂H₁₂N₄)] | Cd(II) | Nitrate (B79036) | Ladder chain | researchgate.net |

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | Phenylacetic acid | Z-shaped chain | mdpi.com |

| {[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}n | Cu(II) | 2-pyrazinecarboxylic acid | Ladder structure | mdpi.com |

Table 1: Examples of 1D Coordination Polymers based on this compound and its derivatives.

Two-Dimensional (2D) Layered and Network Architectures

By connecting the 1D chains or by direct coordination in a plane, 2D layered and network architectures can be formed. These structures often exhibit interesting topologies. For example, a nickel(II) coordination polymer, [Ni₃(L)₂(bptc)₂(H₂O)₁₀]·2H₂O, where H₃bptc is biphenyl-2,4',5-tricarboxylic acid, forms a 2D network. rsc.org Another example is a Ni(II) polymer, [Ni(C₄H₂O₄)(C₁₂H₁₀N₄)(H₂O)₂]n, where the metal ions are linked by both 1,4-bis(1H-imidazol-1-yl)benzene and fumarate (B1241708) ligands to create a four-connected layered structure with a 4⁴-sql topology. nih.gov These 2D layers can be flat or undulating and can further interact through hydrogen bonds or interpenetration to form more complex three-dimensional supramolecular structures. researchgate.netnih.gov

| Compound | Metal Ion | Auxiliary Ligand | 2D Topology | Reference |

| [Ni₃(L)₂(bptc)₂(H₂O)₁₀]·2H₂O | Ni(II) | Biphenyl-2,4',5-tricarboxylic acid | Network | rsc.org |

| [Ni(C₄H₂O₄)(C₁₂H₁₀N₄)(H₂O)₂]n | Ni(II) | Fumarate | 4⁴-sql | nih.gov |

| [Co(ca)(bib)]n | Co(II) | Citraconic acid | Layered | researchgate.net |

Table 2: Examples of 2D Coordination Polymers based on this compound and its derivatives.

Three-Dimensional (3D) Porous and Interpenetrated Frameworks (e.g., Dia, CdSO₄ topologies)

The connection of metal nodes with this compound linkers in all three dimensions leads to the formation of 3D frameworks. These can be porous, which is a highly desirable property for applications in gas storage and catalysis. rsc.org Interpenetration, where multiple independent frameworks are intertwined, is a common feature in these 3D structures, often leading to increased stability. researchgate.net

Notable topologies observed for these 3D frameworks include the diamondoid (dia) and CdSO₄ topologies. For example, a cobalt(II) complex, [Co(HL)₂]·2H₂O, possesses a 6-fold interpenetrated 3D porous dia framework. researchgate.net Another nickel(II) complex exhibits a 4-fold interpenetrated dia net. researchgate.net A silver(I) complex, [Ag₂(L)], forms a 3-fold interpenetrated CdSO₄-like framework. researchgate.net The degree of interpenetration can be influenced by factors such as the choice of metal ion and the presence of counter-anions. researchgate.net

| Compound | Metal Ion | Key Feature | 3D Topology | Reference |

| [Zn(L)(bpdc)]·1.6H₂O | Zn(II) | Porous | - | rsc.org |

| [Cd₂(L)(Hbptc)₂] | Cd(II) | Porous | - | rsc.org |

| [Co(HL)₂]·2H₂O | Co(II) | 6-fold interpenetrated | dia | researchgate.net |

| [Ni(H₂L)₂(SO₄)]·2H₂O | Ni(II) | 4-fold interpenetrated | dia | researchgate.net |

| [Ag₂(L)] | Ag(I) | 3-fold interpenetrated | CdSO₄ | researchgate.net |

Table 3: Examples of 3D Coordination Polymers based on this compound and its derivatives.

Crystalline and Amorphous States of Coordination Polymers

While the majority of research has focused on crystalline coordination polymers and MOFs due to the detailed structural information that can be obtained from single-crystal X-ray diffraction, there is a growing interest in their amorphous states. rsc.orgnih.gov Crystalline materials are characterized by long-range order, resulting in sharp peaks in their powder X-ray diffraction (PXRD) patterns. mdpi.com In contrast, amorphous coordination polymers (aCPs) lack this long-range order and can be synthesized directly under mild conditions. nih.gov These amorphous materials can be constructed from a wider range of metals and ligands and may exhibit unique properties such as enhanced mechanical robustness and stability. nih.gov The transition from crystalline to amorphous states can be a key aspect in the development of functional materials. rsc.org

Supramolecular Architectures and Crystal Engineering of 1,4 Di 1h Imidazol 1 Yl Benzene Systems

Intermolecular Interactions in Supramolecular Assemblies

The solid-state structures of systems involving 1,4-di(1H-imidazol-1-yl)benzene are governed by a variety of non-covalent interactions. These forces dictate the packing of molecules, leading to the formation of well-defined one-, two-, and three-dimensional networks.

Hydrogen bonding is a primary driving force in the assembly of structures containing this compound, especially in its cocrystals and salts. The nitrogen atoms of the imidazole (B134444) rings are effective hydrogen bond acceptors.

In a cocrystal with terephthalic acid, strong O-H⋯N hydrogen bonds form between the carboxylic acid groups and the imidazole nitrogen atoms (N2). nih.gov These interactions, with an O1···N2 distance of 2.608(8) Å, link the acid and base components into infinite one-dimensional zigzag chains. nih.gov These chains are further assembled into two-dimensional layers through weaker C-H⋯O hydrogen bonds. nih.gov Specifically, interactions occur between a carbon atom of the benzene (B151609) ring (C2) and a carboxylic oxygen (O2) and a carbon from the imidazole ring (C4) and the same oxygen atom. nih.gov

In the dinitrate salt, where the imidazole rings are protonated, the resulting [H₂bib]²⁺ cation forms one-dimensional hydrogen-bonding chains with the nitrate (B79036) anions. researchgate.net These interactions are crucial in stabilizing the crystal lattice. researchgate.net Hydrogen bonding is a dominant interaction in crystal engineering due to its combined strength and directionality, though systems sustained by these bonds can be flexible and sensitive to the chemical environment. nih.gov

Table 1: Hydrogen Bond Parameters in this compound Systems

| System | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Resulting Motif |

|---|---|---|---|---|---|

| Cocrystal with Terephthalic Acid nih.gov | O1-H1 | N2 | 2.608(8) | 178 | 1D Zigzag Chain |

| Cocrystal with Terephthalic Acid nih.gov | C2-H2 | O2 | 3.376(3) | 150 | 2D Layer Assembly |

Data sourced from a study on the cocrystal of 1,4-bis(imidazol-1-yl)benzene and terephthalic acid.

The aromatic nature of both the central benzene ring and the two imidazole rings makes π-π stacking a significant contributor to the structural assembly of this compound systems. The electron-rich character of the imidazole ring enhances its ability to participate in these interactions. nih.gov

In the cocrystal with terephthalic acid, a relatively strong π-π interaction is observed between an imidazole ring of one chain and the central phenyl ring of a molecule in an adjacent chain. nih.gov This interaction features a centroid-centroid distance of 3.818(2) Å and plays a key role in connecting the 2D layers into a 3D supramolecular structure. nih.gov

Similarly, in the crystal structure of the related compound 1,4-di(1H-benzimidazol-1-yl)benzene, weak aromatic π-π stacking is observed with a shortest centroid-centroid separation of 3.770(2) Å. nih.gov The dinitrate salt of this compound also exhibits π-π interactions that help assemble the hydrogen-bonded chains into a two-dimensional layered structure. researchgate.net Research has demonstrated that π-π stacked dimers formed between imidazole units can create efficient conductance pathways, highlighting the electronic significance of this interaction. rsc.org

Table 2: π-π Stacking Interaction Details

| System | Interacting Rings | Centroid-Centroid Distance (Å) |

|---|---|---|

| Cocrystal with Terephthalic Acid nih.gov | Imidazole - Phenyl | 3.818(2) |

| 1,4-Di(1H-benzimidazol-1-yl)benzene nih.gov | Benzimidazole (B57391) - Benzimidazole | 3.770(2) |

Data compiled from crystallographic studies of this compound and its derivatives.

Halogen bonding has emerged as a powerful tool in crystal engineering, valued for its directionality and strength. rsc.org This interaction involves a halogen atom with a region of positive electrostatic potential (a σ-hole) acting as an electrophile towards a nucleophilic site, such as the nitrogen atom in an N-heterocycle. rsc.org

While specific examples of halogen-bonded cocrystals with this compound were not detailed in the reviewed literature, the principle of its formation is well-established. N-heterocyclic diamines readily form cocrystals with potent halogen bond donors like 1,4-diiodotetrafluorobenzene. rsc.org In these systems, the nitrogen atoms of the heterocyclic rings act as halogen bond acceptors, predictably forming 1:1 chain structures. rsc.org Given the presence of accessible nitrogen atoms on its imidazole rings, this compound is an excellent candidate to function as a halogen bond acceptor in the design of new supramolecular materials. rsc.org

Cocrystal Formation and Structural Motifs

Cocrystallization is a key strategy for modifying the physicochemical properties of materials and for studying intermolecular interactions. By combining this compound with a complementary coformer molecule, novel crystalline structures with predictable motifs can be generated.

A prime example is the 1:1 cocrystal formed with terephthalic acid. nih.gov In this structure, the fundamental structural motif is an infinite one-dimensional zigzag chain created by strong O-H···N hydrogen bonds between the acid and the imidazole units. nih.gov This primary motif is then organized into a more complex architecture. The zigzag chains are assembled into two-dimensional layers through the influence of weaker C-H···O hydrogen bonds. nih.gov Finally, these 2D layers are linked by π-π stacking interactions between the imidazole and phenyl rings of adjacent layers, resulting in a stable three-dimensional supramolecular framework. nih.gov Both the this compound and terephthalic acid molecules are located on crystallographic inversion centers within this structure. nih.gov

Design and Construction of Supramolecular Polymers and Assemblies

The rigid structure and divergent coordinating sites of this compound and its derivatives make them highly valuable as linkers or ligands for the construction of supramolecular polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Derivatives such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix) are widely used to synthesize functional coordination polymers. rsc.orgresearchgate.net The flexibility of the methylene (B1212753) spacer in bix, combined with its coordination behavior, has led to a vast number of structurally diverse materials. researchgate.net Similarly, the rigid nature of the this compound scaffold is ideal for building robust polymer architectures. nih.gov

The positional isomer, 1,4-di(1H-imidazol-4-yl)benzene (H₂L), has been successfully used to synthesize entangled metal-organic frameworks. researchgate.net For example, reactions with cobalt and nickel salts have produced 3D frameworks with 3-fold inclined interpenetration of 2D networks. researchgate.net Another complex synthesized with this ligand displayed a 6-fold interpenetrated 3D porous diamondoid (dia) framework. researchgate.net These examples underscore how the di-imidazolyl-benzene core can be employed to create complex, interpenetrated structures with potential applications in areas like gas storage and responsive materials. researchgate.net

Advanced Applications of 1,4 Di 1h Imidazol 1 Yl Benzene Derived Materials

Gas Adsorption and Selective Separation

The porous nature of MOFs and CPs derived from 1,4-di(1H-imidazol-1-yl)benzene makes them excellent candidates for gas adsorption and separation applications. The ability to tune the pore size, shape, and surface chemistry of these materials allows for the selective capture of specific gas molecules.

A key area of research for materials derived from this compound is the selective adsorption of carbon dioxide (CO2) over nitrogen (N2). This is particularly relevant for post-combustion carbon capture from flue gas streams. Several MOFs have demonstrated high CO2 uptake and selectivity. For instance, a flexible pillared-layer MOF, {[Zn₂(dib)₂(bdc)₂]·2DMF·H₂O}n (where dib = this compound and bdc = 1,4-benzenedicarboxylate), exhibits selective adsorption of CO2 over N2, CH4, and H2 at 298 K. Another example is a cobalt-based MOF, [Co(dib)(sip)]n (where sip = 5-sulfoisophthalate), which shows good CO2 adsorption and high selectivity for CO2 over N2 and CH4 at 296 K. The selectivity is often attributed to the specific interactions between the CO2 molecules and the framework, such as hydrogen bonding with the imidazole (B134444) groups or other functional groups within the structure.

The following table summarizes the CO2 and N2 adsorption data for a representative MOF derived from this compound.

| Gas | Uptake at 273 K (cm³/g) | Uptake at 298 K (cm³/g) |

|---|---|---|

| CO₂ | 41.6 | 25.3 |

| N₂ | 4.5 | 2.6 |

The gas sorption characteristics of MOFs derived from this compound are significantly influenced by temperature. Generally, gas uptake decreases as temperature increases due to the exothermic nature of physisorption. For example, a study on a specific MOF demonstrated that the CO2 uptake was 41.6 cm³/g at 273 K, which decreased to 25.3 cm³/g at 298 K. This temperature-dependent behavior is crucial for designing swing adsorption processes, where the captured gas can be released by increasing the temperature, allowing for the regeneration of the adsorbent material.

The table below illustrates the temperature-dependent gas sorption for a selected MOF.

| Temperature (K) | CO₂ Uptake (cm³/g) | N₂ Uptake (cm³/g) |

|---|---|---|

| 273 | 41.6 | 4.5 |

| 298 | 25.3 | 2.6 |

The gas uptake capacity of MOFs is intrinsically linked to their pore characteristics and channel architectures. A larger pore volume and surface area generally lead to higher gas uptake. For instance, a MOF with a three-dimensional framework and a high Brunauer-Emmett-Teller (BET) surface area of 665.4 m²/g exhibited significant CO2 uptake. The architecture of the channels within the MOF also plays a critical role. One-dimensional channels with specific dimensions can facilitate the diffusion of gas molecules, while the functionalization of the pore walls with groups capable of interacting with CO2 can enhance selective adsorption. The interplay between the pore size and the kinetic diameter of the gas molecules is a key factor in achieving high selectivity.

Catalytic Properties

In addition to gas separation, MOFs and CPs synthesized with this compound have shown potential as catalysts in various chemical reactions. The well-defined and tunable structures of these materials provide a unique platform for heterogeneous catalysis.

The incorporation of catalytically active metal centers within the nodes of a MOF or the functionalization of the organic linkers can impart catalytic properties to the framework. MOFs derived from this compound have been successfully employed as heterogeneous catalysts. For example, a cobalt-based MOF has been shown to effectively catalyze the cycloaddition of CO2 to epoxides, an important reaction for carbon fixation. The catalytic activity is attributed to the Lewis acidic Co(II) centers and the nucleophilic imidazole nitrogen atoms within the MOF structure. The porous nature of the MOF allows for the diffusion of reactants and products, while the robust framework ensures the stability and reusability of the catalyst.

The electrocatalytic properties of materials derived from this compound are an emerging area of interest. While the ligand itself is not electrochemically active, it can be used to construct MOFs that serve as precursors for electrocatalysts. For instance, a Co-MOF synthesized with an imidazole-based ligand can be pyrolyzed to produce cobalt nanoparticles embedded in N-doped carbon, which has shown excellent electrocatalytic activity for the oxygen evolution reaction (OER). The nitrogen atoms from the imidazole rings play a crucial role in doping the carbon matrix, which enhances the electrical conductivity and creates active sites for the electrochemical reaction. This approach highlights the potential of using this compound-based MOFs as templates for designing advanced electrocatalytic materials.

Chemical Sensing and Recognition

Materials derived from this compound have demonstrated notable success in the selective detection of small organic molecules. A noteworthy example is a Cadmium-based metal-organic framework (Cd-MOF) that incorporates this compound, referred to as 'dib', as a rigid N-donor ligand. This microporous Cd-MOF, with the formula {[Cd3(L)(dib)]·3H2O·5DMA}n, has been systematically investigated for its luminescent properties when dispersed in various solvents. The study revealed that this material exhibits unique selectivity for the detection of acetone (B3395972) through a fluorescence quenching mechanism. The framework's intrinsic luminescence is significantly diminished in the presence of acetone molecules, allowing it to function as a highly selective sensor.

| MOF Sensor | Target Analyte | Sensing Mechanism | Selectivity |

| {[Cd3(L)(dib)]·3H2O·5DMA}n | Acetone | Fluorescence Quenching | High |

This selective quenching is attributed to specific interactions between the acetone molecules and the MOF, potentially involving energy or electron transfer processes that deactivate the excited state of the luminescent framework.

Luminescence and Photophysical Properties

The photoluminescence in metal complexes containing this compound, particularly those with d¹⁰ metal ions like Zinc(II) and Cadmium(II), is typically dominated by the organic ligand. nih.gov Since these metal ions are difficult to oxidize or reduce, metal-centered transitions or charge transfer phenomena like Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) are energetically unfavorable.

While numerous studies have reported on the solid-state fluorescence of materials derived from this compound, detailed quantitative data regarding their fluorescence quantum yields and luminescence lifetimes are not extensively documented in the available literature. For closely related phenylene-spaced bis-imidazole fluorophores, high fluorescence quantum yields of up to 0.90 have been reported, suggesting that this class of compounds is highly emissive. researchgate.net The efficiency of luminescence in these materials is highly dependent on factors such as the suppression of aggregation-caused quenching and the rigidity of the structure. hhu.debohrium.com However, for direct derivatives of this compound, specific numerical values for quantum yield and lifetime remain a subject for further investigation.

Exploratory Biological Applications

The field of medicinal chemistry has seen extensive investigation into imidazole-containing compounds. Specifically, derivatives of bis-benzimidazole, which feature a different core structure, have been a focus of research for developing anticancer therapeutics. nih.govnih.govelsevierpure.com These compounds are noted for their ability to interact with biological macromolecules. However, based on a review of the available scientific literature, no specific exploratory biological applications have been reported for the compound this compound or its direct derivatives.

Antimicrobial Activity Research

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Imidazole derivatives and their metal complexes have shown considerable promise in this area. The complexation of imidazole-based ligands with metal ions, such as silver(I) or copper(II), can significantly enhance their antimicrobial efficacy. This is often attributed to the combined effects of the metal ion and the organic ligand, potentially leading to novel mechanisms of action that can overcome existing resistance.

While specific studies focusing exclusively on the antimicrobial properties of this compound and its simple derivatives are limited in publicly available literature, the broader class of bis-imidazole ligands and their metal complexes provides strong evidence of their potential. Research on related silver(I) complexes with various azole ligands, for instance, has shown good to moderate antimicrobial activity, which is often superior to that of the uncomplexed organic ligands. nih.gov Similarly, silver(I) and gold(I) complexes of N-heterocyclic carbenes derived from imidazole and triazole have demonstrated potent activity against Gram-positive and even multi-drug resistant bacteria. nih.gov For example, certain silver(I) complexes have shown promising activity against Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov

The data below illustrates the antimicrobial potential of metal complexes containing imidazole and benzimidazole-derived ligands, suggesting a promising avenue for future research into materials derived from this compound.

Table 1: Antimicrobial Activity of Selected Imidazole-Derived Metal Complexes

| Compound/Complex | Microorganism | MIC (µg/mL) |

|---|---|---|

| Silver(I)-1,2,4-triazolylidene Complex (3f) | Acinetobacter baumannii | 2-4 nih.gov |

| Silver(I)-1,2,4-triazolylidene Complex (3g) | Acinetobacter baumannii | 2 nih.gov |

| Gold(I)-1,2,4-triazolylidene Complex (4c) | Staphylococcus aureus | 2 nih.gov |

| Gold(I)-1,2,4-triazolylidene Complex (4c) | Enterococcus faecium | 4-8 nih.gov |

Anticancer Property Investigations

The imidazole scaffold is a key component in several established anticancer drugs. Consequently, there is significant interest in synthesizing and evaluating new imidazole derivatives for their cytotoxic effects against cancer cells. Research has shown that bis-benzimidazole derivatives can act as DNA minor groove-binding agents, leading to promising anticancer activity. nih.gov Furthermore, metal-organic frameworks (MOFs) have been investigated as carriers for anticancer drugs and, in some cases, exhibit intrinsic cytotoxicity. The toxicity of MOFs is influenced by both the metal center and the organic linker. researchgate.net

Although direct investigations into the anticancer properties of materials derived specifically from this compound are not extensively documented, studies on related structures provide valuable insights. For example, novel 1H-benzo[d]imidazole derivatives have been synthesized and screened against the NCI-60 panel of human cancer cell lines, with some compounds showing growth inhibition (GI50) in the micromolar range. nih.govacs.org One potent derivative, compound 12b from a study, demonstrated a 50% growth inhibition (GI50) at concentrations ranging from 0.16 to 3.6 µM across various cancer cells and inhibited the human topoisomerase I enzyme. nih.gov Another study on imidazole-based pyrimidine (B1678525) hybrids identified compounds with selective inhibitory effects on human carbonic anhydrase IX (hCA-IX), an enzyme associated with tumor growth, with IC50 values in the micromolar range. semanticscholar.org

The following table presents cytotoxic data for various imidazole and benzimidazole (B57391) derivatives against several human cancer cell lines, highlighting the potential for this class of compounds in oncology.

Table 2: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) |

|---|---|---|

| Benzimidazole Derivative 11a | Various (NCI-60 Panel) | 0.16 - 3.6 nih.gov |

| Benzimidazole Derivative 12a | Various (NCI-60 Panel) | 0.16 - 3.6 nih.gov |

| Benzimidazole Derivative 12b | Various (NCI-60 Panel) | 0.16 - 3.6 nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Derivative (12l) | V600E BRAF | 0.49 nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Derivative (12i) | V600E BRAF | 0.53 nih.gov |

| Imidazole-based Pyrimidine Hybrid (7) | hCA-IX | 9.6 semanticscholar.org |

Advanced Characterization Techniques for 1,4 Di 1h Imidazol 1 Yl Benzene and Its Derived Materials

X-ray Diffraction Analysis (Single-Crystal and Powder X-ray Diffraction)

X-ray diffraction (XRD) is an indispensable tool for determining the solid-state structure of 1,4-Di(1H-imidazol-1-yl)benzene and its derivatives. It provides precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) allows for the unambiguous determination of the molecular structure. For instance, the dicationic salt, 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, was analyzed using SC-XRD. researchgate.net The analysis revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The angle between the benzene (B151609) and imidazolyl rings was found to be 39.00(7)°. researchgate.net In a related benzimidazole (B57391) derivative, 1,4-Di(1H-benzimidazol-1-yl)benzene, the molecule adopts a trans-conformation, and the dihedral angles between the central benzene ring and the pendant benzimidazole rings are 46.60 (15)° and 47.89 (16)°. nih.gov This compound crystallizes in the orthorhombic crystal system. nih.gov Such detailed structural data are crucial for understanding the steric and electronic properties that govern how these molecules assemble in the solid state and interact with other species.

Powder X-ray Diffraction (PXRD) is primarily used to confirm the phase purity of bulk crystalline samples and to identify the crystalline phases present. For materials derived from this compound, such as metal-organic frameworks (MOFs), PXRD patterns of the synthesized materials are compared with those simulated from single-crystal data to ensure the product is a single, pure phase. This is a critical quality control step in the synthesis of new materials.

Table 1: Crystallographic Data for this compound Derivatives

| Parameter | 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate researchgate.net | 1,4-Di(1H-benzimidazol-1-yl)benzene nih.gov |

|---|---|---|

| Formula | C₁₂H₁₂N₄²⁺·2(NO₃)⁻ | C₂₀H₁₄N₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 3.6937(3) | 9.5458 (19) |

| b (Å) | 15.5641(10) | 20.499 (4) |

| c (Å) | 12.3322(8) | 7.9283 (16) |

| **β (°) ** | 93.201(7) | 90 |

| **V (ų) ** | 707.86(9) | 1551.4 (5) |

| Z | 2 | 4 |

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for probing the electronic and vibrational properties of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In compounds related to this compound, specific vibrational modes can be assigned. For example, in the spectrum of a similar heterocyclic compound, 1,4-di(1H-tetrazol-5-yl)benzene, the N-H stretching vibration is observed at 3386 cm⁻¹, while aromatic C-H stretching vibrations appear at 3011 and 3065 cm⁻¹. researchgate.net The coordination of the imidazole (B134444) nitrogen to a metal center in a derived material would be indicated by the shifting or disappearance of bands associated with the N-H group.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For imidazole-containing compounds, absorption bands are typically observed in the UV region. For example, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) reported absorption peaks at 340 nm and 406 nm, which are attributed to π→π* electronic transitions within the aromatic system. researchgate.net The spectrum of this compound is expected to show similar absorptions related to the π-systems of the benzene and imidazole rings.

Luminescence Spectroscopy (Excitation and Emission)

Luminescence spectroscopy is a powerful tool for studying the emissive properties of materials. Many coordination polymers and MOFs derived from this compound exhibit fluorescence. The luminescent properties of these materials are highly dependent on the structure of the ligand and the nature of the metal center. For instance, metal-organic frameworks synthesized using 1,4-di(1H-imidazol-4-yl)benzene have been investigated as potential fluorescent materials for sensing applications. rsc.org The excitation and emission spectra reveal the wavelengths at which the material absorbs and emits light, providing insight into its potential use in optical devices and sensors. rsc.org

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature. For MOFs and coordination polymers derived from this compound, TGA is crucial for establishing the temperature range in which the material is stable. A typical TGA curve for such a material shows an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau where the framework is stable. At higher temperatures, a significant weight loss occurs, indicating the decomposition of the organic ligand and the collapse of the structure. For example, the related compound 1,4-di(1H-tetrazol-5-yl)benzene shows significant weight loss beginning around 300 °C. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared with the calculated percentages based on the proposed chemical formula to confirm the compound's elemental composition and purity. For newly synthesized compounds and materials derived from this compound, a close agreement between the found and calculated values is essential for verifying the identity of the product.

Table 2: Example Elemental Analysis Data for a Related Compound: 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 42.82 | 42.80 |

| Hydrogen (H) | 3.57 | 3.59 |

| Nitrogen (N) | 24.98 | 24.97 |

Morphological Characterization (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology of this compound-derived materials, providing insights into their crystal shape, size, and surface topography. This information is crucial for understanding the structure-property relationships of these materials, particularly for applications in areas such as catalysis, sorption, and sensing, where surface area and morphology play a critical role.

The morphological features of Metal-Organic Frameworks (MOFs) and coordination polymers derived from this compound and its isomers are highly dependent on the synthesis conditions, including the metal source, solvent system, temperature, and the presence of modulating agents.

Research has shown that the choice of metal ion can significantly influence the resulting crystal morphology. For instance, in a study utilizing the related linker 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), different metal ions led to distinct morphologies. The use of aluminum (Al) resulted in hexagonal crystal structures with sharp edges, chromium (Cr) produced spherical and highly porous nanoclusters, and copper (Cu) yielded a rhombic crystal structure. rsc.org The surfaces of these TIBM-MOFs were observed to be smooth and without evident cracks, which was attributed to the strong chelation between the metal ions and the TIBM linker. rsc.org

While specific SEM data for materials derived directly from this compound is not extensively detailed in the provided search results, the analysis of related structures provides a strong indication of the types of morphologies that can be expected. The flexibility of the imidazolyl-benzene linker family allows for a wide range of coordination modes with metal centers, leading to diverse and often complex three-dimensional structures.

The following table summarizes the observed morphologies of MOFs synthesized with a linker related to this compound, highlighting the impact of the metal ion on the final crystal structure.

| Linker | Metal Ion | Observed Morphology |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | Aluminum (Al) | Hexagonal crystals with sharp edges |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | Chromium (Cr) | Spherical and highly porous nanoclusters |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | Copper (Cu) | Rhombic crystal structure |

Table 1: Morphological characteristics of MOFs synthesized with a TIBM linker and different metal ions as observed by SEM. rsc.org

Further research focusing specifically on the SEM analysis of materials synthesized with this compound is necessary to fully elucidate the range of morphologies and their dependence on various synthetic parameters. Such studies would be invaluable for the rational design and synthesis of new functional materials with tailored properties.

Theoretical and Computational Investigations of 1,4 Di 1h Imidazol 1 Yl Benzene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1,4-Di(1H-imidazol-1-yl)benzene. DFT provides a balance between accuracy and computational cost, making it a widely used method for studying medium to large-sized molecules.

DFT calculations are employed to determine the electronic structure, including the distribution of electron density and the nature of chemical bonds within the this compound molecule. These calculations can reveal the aromaticity of the benzene (B151609) and imidazole (B134444) rings and the nature of the C-N bonds connecting them. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO is a key parameter that influences the molecule's stability and its potential as a component in electronic materials. For similar imidazole-based ligands, DFT studies have shown that the emission properties can often be attributed to ligand-to-ligand charge transfer (LLCT) researchgate.net.

In related studies of metal complexes with ligands containing imidazole groups, DFT has been used to analyze the electronic absorption spectra and magnetic properties, showing good agreement with experimental results researchgate.net. Theoretical studies on similar systems also utilize Natural Bond Orbital (NBO) analysis to investigate charge transfer within the molecule acs.org.

DFT is a powerful tool for predicting how this compound will interact with metal ions to form coordination polymers and metal-organic frameworks (MOFs). By calculating the energies of different coordination modes, researchers can predict the most stable geometries of the resulting complexes. The rotational flexibility of the imidazole rings allows for a variety of orientations, leading to diverse architectural outcomes in coordination-driven self-assembly researchgate.net.

Studies on cobalt(II) complexes with this compound have demonstrated its role as a rigid linear bidentate linker in the formation of novel MOFs with different topological connections acs.org. The coordination of the imidazole moieties to metal centers is a critical factor in determining the final three-dimensional structure of these materials acs.orgscience.gov. DFT calculations can help rationalize why certain structures are formed over others by comparing the thermodynamic stabilities of different potential arrangements acs.org. For instance, in the self-assembly of this ligand with palladium complexes, it has been shown to form [3+3] molecular triangles or unprecedented Pd₆L₁₂ molecular spheres, with the imidazole moieties adopting versatile orientations researchgate.netosti.gov.

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations can provide insights into the flexibility of the ligand, including the rotation of the imidazole rings relative to the central benzene ring. For MOFs, MD simulations have been used to study the diffusion of guest molecules within the pores and the dynamic response of the framework to external stimuli researchgate.netmdpi.com. For example, MD simulations have been employed to examine the diffusion of methylene (B1212753) blue in coordination polymers bohrium.com. In studies of related imidazole-containing ligands, MD simulations have been used to investigate ligand-receptor interactions and binding orientations science.gov. These applications highlight the potential of MD simulations to explore the conformational landscape and dynamic properties of this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM))

The way molecules of this compound pack in a crystal and interact with other molecules is crucial for its material properties. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two powerful computational techniques used to investigate these non-covalent interactions.

Hirshfeld Surface Analysis is used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis has been applied to coordination polymers containing this compound to understand the forces stabilizing the crystal structure bohrium.commdpi.combohrium.com. For a cobalt(II) coordination polymer incorporating this ligand, Hirshfeld surface analysis was used to evaluate the intermolecular interactions bohrium.com. Similarly, for a Zn(II)-based coordination polymer, various interatomic interactions were identified, with H···H, O···H, and Cl···H contacts being the most significant bohrium.com.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM can be used to characterize the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. While direct QTAIM analysis on crystalline this compound is not detailed in the search results, the methodology has been applied to study N-oxide groups in hydrogen bonds in similar molecular crystals and to estimate the energy of coordination bonds in related systems acs.orgacs.orgresearchgate.net. These studies demonstrate the capability of QTAIM to provide deep insights into the bonding and intermolecular forces that govern the structure of molecular solids acs.orgacs.orgresearchgate.net.

A summary of intermolecular contacts from a Hirshfeld surface analysis of a related coordination polymer is presented below:

| Interaction Type | Contribution (%) |

| H···H | Varies |

| O···H | Varies |

| Cl···H / H···Cl | Varies |

| Note: The specific percentages of intermolecular contacts vary depending on the full crystal structure of the coordination polymer. The table indicates the types of interactions identified as significant in studies of materials containing the this compound ligand. bohrium.combohrium.com |

Computational Modeling of Material Properties (e.g., Gas Adsorption Prediction)

Computational modeling plays a crucial role in predicting the material properties of systems containing this compound, particularly in the context of its use as a linker in MOFs for gas adsorption and separation applications.

High-throughput computational screening of MOF structures, including those that could be formed with this ligand, is used to predict their performance for applications like CO₂ capture and the separation of hydrocarbons acs.orgosti.govcnr.it. These computational methods can predict gas adsorption isotherms, selectivity for different gases, and the heat of adsorption, which are critical parameters for evaluating a material's potential for a given separation process osti.govcnr.it.

For instance, a flexible MOF incorporating this compound, ZNU-4, has been computationally studied and shown to have a twisted framework with narrow one-dimensional channels suitable for trapping acetylene (B1199291) (C₂H₂) researchgate.net. The calculated adsorption isotherms for ZNU-4 showed a high uptake capacity for C₂H₂ researchgate.net. Computational screening has also identified other MOFs with this ligand as promising candidates for separating gas mixtures acs.orgresearchgate.net. The interaction of gases with the framework, including with the this compound linker, is key to the selective adsorption properties researchgate.net.

The following table summarizes predicted gas adsorption data for a MOF containing the this compound ligand:

| Gas | Adsorption Capacity (cm³/g at 298 K, 1 bar) |

| C₂H₂ | 85 |

| Source: Data for the ZNU-4 MOF. researchgate.net |

Conclusion and Future Research Directions in 1,4 Di 1h Imidazol 1 Yl Benzene Chemistry

Summary of Key Achievements in 1,4-Di(1H-imidazol-1-yl)benzene Research

Research into this compound has led to significant advancements, particularly in the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs). The unique structural features of this ligand have allowed for the creation of materials with intriguing topologies and promising functional properties.

A primary achievement lies in the successful use of this compound as a versatile linker to construct a wide variety of coordination polymers with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. mdpi.com The predictable coordination behavior of the imidazole (B134444) nitrogen atoms with various metal ions has been instrumental in the rational design of these structures. rsc.org Researchers have demonstrated the ability to tune the final architecture of these materials by varying factors such as the metal ion, the presence of ancillary ligands, and the reaction conditions. mdpi.comnih.gov

Furthermore, the exploration of the functional properties of these materials has yielded significant results. MOFs and coordination polymers derived from this compound have shown considerable promise in several application areas. One of the most notable applications is in the field of fluorescent sensing. Certain frameworks exhibit high selectivity and sensitivity for the detection of specific metal ions, such as Fe(III), and various small molecules, including ketones. smolecule.comrsc.org This sensing capability is often attributed to the luminescent properties of the ligand and the framework, which can be modulated by the presence of analytes.

In addition to sensing, these materials have been investigated for their gas adsorption capabilities. The porous nature of some of the synthesized MOFs allows for the selective adsorption of gases like carbon dioxide, highlighting their potential for applications in gas separation and storage. rsc.org The biological activity of this compound and its derivatives has also been a subject of investigation, with some studies revealing potential antimicrobial and antifungal properties. smolecule.com

The table below summarizes some of the key achievements in the synthesis of coordination polymers using this compound and its derivatives.

| Metal Ion | Ancillary Ligand | Resulting Structure | Potential Application |

| Zn(II) | 4,4′-Benzophenonedicarboxylic acid | Metal-Organic Framework (MOF) | Fluorescent sensing of Fe(III) ions and ketone molecules, selective CO2 adsorption. rsc.org |

| Co(II) | 4,4′-Benzophenonedicarboxylic acid | Metal-Organic Framework (MOF) | Not specified. rsc.org |

| Ni(II) | Fumarate (B1241708) | 2D layered structure with 44-sql topology | Not specified. nih.gov |

| Cd(II) | 4,4′-Di(1H-imidazol-4-yl)biphenyl and multicarboxylate ligands | Coordination polymers | Not specified. acs.org |

| Cu(II) | 2-Pyrazinecarboxylic acid | 1D ladder structure | Not specified. mdpi.com |

Unexplored Research Avenues and Emerging Challenges

Despite the significant progress, the chemistry of this compound still presents numerous opportunities for further exploration and several challenges that need to be addressed. A key challenge lies in achieving precise control over the final structure and topology of the resulting coordination polymers. The conformational flexibility of the imidazole rings can sometimes lead to the formation of unexpected or interpenetrated frameworks, making the targeted synthesis of materials with specific properties a non-trivial task. rsc.orgacs.org

Future research could focus on several promising, yet underexplored, avenues:

Catalysis: While the coordination of metal ions within frameworks built from this compound is well-established, the catalytic activity of these materials remains largely unexplored. The presence of accessible metal sites and the tunable porous environment could make these materials excellent candidates for various catalytic transformations.

Drug Delivery: The imidazole moiety is a known component of many biologically active molecules. smolecule.com The potential of MOFs derived from this compound as carriers for drug delivery has not been systematically investigated. Their high surface area and tunable pore size could allow for the encapsulation and controlled release of therapeutic agents.

Advanced Sensing Platforms: Building upon the existing work on fluorescent sensing, future research could aim to develop more sophisticated sensing platforms. This could involve the design of multi-responsive sensors capable of detecting multiple analytes simultaneously or the development of sensors with enhanced sensitivity and selectivity for environmentally or biologically important species.

Post-Synthetic Modification: The functionalization of the benzene (B151609) ring or the imidazole units of this compound prior to or after the formation of coordination polymers could open up new avenues for tuning the properties of the resulting materials. This approach could be used to introduce new functionalities, such as catalytic sites or specific recognition units.

Prospects for Industrial and Technological Translation

The translation of laboratory-scale research on this compound-based materials into viable industrial and technological applications presents both exciting prospects and significant hurdles. The potential applications in gas separation and storage are particularly relevant to industrial processes, such as carbon capture and natural gas purification. For these applications to be realized, several factors need to be addressed.

The scalability of the synthesis of both the ligand and the final MOF materials is a critical consideration. Current synthetic methods, often relying on solvothermal techniques, may not be economically viable for large-scale production. mdpi.com The development of more efficient and cost-effective synthetic routes is therefore essential.

The long-term stability of these materials under operational conditions is another crucial factor. For applications such as gas separation, the materials must be able to withstand repeated cycles of adsorption and desorption without significant degradation. Similarly, for sensing applications, the robustness and reusability of the sensing platform are key to its practical implementation.

Furthermore, the processing of these materials into forms suitable for industrial applications, such as pellets or membranes, needs to be developed. The table below outlines some of the potential industrial applications and the associated challenges that need to be overcome.

| Potential Industrial Application | Key Advantages of this compound-based Materials | Challenges for Industrial Translation |

| Gas Separation and Storage | Tunable porosity, potential for selective gas adsorption. rsc.org | Scalable and cost-effective synthesis, long-term stability, material processing. |

| Chemical Sensors | High sensitivity and selectivity for specific analytes. smolecule.comrsc.org | Robustness and reusability of sensors, integration into sensing devices. |

| Catalysis | Presence of accessible metal sites, tunable reaction environment. | Unexplored catalytic activity, catalyst stability and recyclability. |

Q & A

Q. What are the primary synthetic routes for 1,4-Di(1H-imidazol-1-yl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The ligand is commonly synthesized via nucleophilic substitution reactions. For example, 1H-imidazole is deprotonated using sodium hydride and reacted with 1,4-dibromobenzene under reflux conditions (60°C for 48 hours) to achieve high conversion rates . Solvent choice (e.g., methanol or DMF) and stoichiometric ratios significantly impact purity, as excess imidazole can lead to byproducts. Post-synthesis purification via precipitation in water or column chromatography is recommended for analytical-grade material .

Q. How is this compound structurally characterized in coordination polymers?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves metal-ligand coordination modes (e.g., μ₂-bridging) and network topology .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 300°C for Zn(II)-based frameworks .

- FT-IR spectroscopy : Identifies N–H stretching (∼3130 cm⁻¹) and C–N coordination shifts (Δν ≈ 30 cm⁻¹ post-metal binding) .

- Fluorescence/UV-Vis : Monitors electronic transitions; π→π* absorption at 270–290 nm is common .

Q. Why is this compound favored as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer : Its rigid benzene backbone ensures structural integrity, while the imidazole N-donors provide strong coordination to transition metals (e.g., Zn²⁺, Co²⁺). This rigidity prevents framework collapse, as seen in flexible ligands, and enables predictable pore geometries . The ligand’s length (~6.7 Å) aligns with Keggin-type polyoxometalates (POMs), facilitating stable POM-based MOFs .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the dimensionality of coordination polymers using this ligand?

- Methodological Answer :

- Solvothermal synthesis (e.g., MeOH/H₂O at 120°C) promotes 3D frameworks due to enhanced ligand solubility and slower crystallization, as observed in {[Co(DTA)(1,4-DIB)(H₂O)]·H₂O}ₙ .

- Room-temperature reactions in low-polarity solvents (e.g., CH₂Cl₂) favor 1D chains or 2D layers, attributed to rapid nucleation and limited ligand mobility .

- Microwave-assisted synthesis reduces reaction time (2 hours vs. days) but may yield smaller crystals, requiring optimization of irradiation power (e.g., 300 W) for phase purity .

Q. What experimental strategies address contradictions in crystallographic data for MOFs with this ligand?

- Methodological Answer :

- Database cross-referencing : The Cambridge Structural Database (CSD) lists 570 entries for this ligand, enabling comparison of bond lengths (e.g., C–N: 1.33–1.37 Å) and angles to validate new structures .

- Rietveld refinement : Resolves discrepancies in powder XRD patterns caused by framework interpenetration or disorder .

- Hydrogen bonding analysis : Weak C–H···O interactions (2.5–3.2 Å) can stabilize metastable phases, requiring careful modeling in Olex2 or SHELXL .

Q. How does ligand rigidity versus flexibility impact catalytic or adsorption properties in derived MOFs?

- Methodological Answer :

- Rigid frameworks : Exhibit higher surface areas (e.g., 800–1200 m²/g) and CO₂ adsorption capacities (∼4.5 mmol/g at 298 K) due to permanent porosity .

- Flexible analogues : Show gate-opening behavior for selective C₂H₂/CO₂ separation but suffer from reduced hydrolytic stability .

- Comparative studies : Replace this compound with flexible ligands (e.g., 1,4-bis((imidazol-1-yl)methyl)benzene) to assess framework dynamics via pressure-dependent gas adsorption isotherms .

Q. What are the challenges in scaling up MOF synthesis with this ligand while maintaining crystallinity?

- Methodological Answer :

- Batch size limitations : Solvothermal synthesis in autoclaves >100 mL often yields polycrystalline aggregates. Continuous flow reactors improve homogeneity but require precise temperature control (±2°C) .

- Ligand solubility : Additives like NH₄F (0.1 M) enhance dissolution in aqueous systems, critical for large-scale ZNU-5 synthesis .

- Post-synthetic activation : Supercritical CO₂ drying preserves porosity in gram-scale batches, avoiding pore collapse from capillary forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.